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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common sample

preparation techniques used in Transmission Electron Microscopy (TEM). Proper sample

preparation is a critical step to obtain high-quality, high-resolution images of ultrastructural

details of biological specimens, nanomaterials, and drug delivery systems.[1][2] The choice of

method depends on the sample type and the research question.

Negative Staining
Negative staining is a rapid and simple method ideal for visualizing isolated particulate samples

such as viruses, proteins, liposomes, and nanoparticles.[3][4][5] The sample is surrounded by

an electron-dense stain, creating a contrast that reveals the specimen's morphology.[3]

Experimental Protocol: Negative Staining
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Parameter Value/Range Notes

Sample Concentration >0.2 mg/mL Can be diluted if necessary.[6]

Stain Solution
1-2% Uranyl Acetate in water

(pH ~4)

Phosphotungstic acid (PTA) or

ammonium molybdate can also

be used.[3][6]

Grid Type
Formvar/carbon-coated copper

grids

Glow discharge to make the

surface hydrophilic.[6]

Incubation Time (Sample) 1 minute
Can be varied from 10

seconds to 1 minute.[5][6]

Washing Steps 3x with ultrapure water
To remove excess sample and

salts.[6]

Staining Time 1 minute (total)
Can be done in two steps: 15

seconds then 45 seconds.[6]

Methodology[6]

Glow-discharge a Formvar/carbon-coated EM grid for 1 minute to render the surface

hydrophilic.

Apply 5 µL of the sample suspension onto the grid and incubate for 1 minute.

Blot the excess liquid with filter paper.

Wash the grid by placing it on three successive drops of ultrapure water, blotting in between

each wash.

Apply the grid to a drop of 2% uranyl acetate solution for 15 seconds, blot, and then transfer

to a second drop for 45 seconds.

Blot the grid completely dry.

The sample is now ready for imaging in the TEM.
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Negative Staining Workflow

Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for observing samples in a near-native, hydrated state by

rapidly freezing them in vitreous (non-crystalline) ice.[7][8] This method is essential for high-

resolution structural determination of proteins, complexes, and viruses.[7]

Plunge Freezing for Single Particle Analysis
This is the most common method for preparing samples for single-particle cryo-EM.

Experimental Protocol: Plunge Freezing

Parameter Value/Range Notes

Sample Concentration 50 nM - 5 µM
Highly dependent on the

sample.[9]

Sample Volume 3-4 µL Applied to the EM grid.[10]

Grid Type Holey carbon grids
The choice of hole size and

spacing is sample-dependent.

Blotting Time 1-10 seconds
Varies with sample and

environment.

Blotting Force Variable
Optimized to create a thin film

of the sample.

Cryogen Liquid ethane Cooled by liquid nitrogen.[10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b053258?utm_src=pdf-body-img
https://www.creative-biostructure.com/resource-single-particle-cryo-em-sample-preparation.htm
https://www.weizmann.ac.il/ChemicalResearchSupport/units/electron-microscopy/methods/freeze-substitution
https://www.creative-biostructure.com/resource-single-particle-cryo-em-sample-preparation.htm
https://documents.thermofisher.com/TFS-Assets/MSD/Product-Information/cryo-EM-High-Level-Sample-Prep-2018.pdf
https://academic.oup.com/mam/article-pdf/20/S3/1418/48282295/mam1418.pdf
https://academic.oup.com/mam/article-pdf/20/S3/1418/48282295/mam1418.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology

Glow discharge a holey carbon grid to make it hydrophilic.

In a controlled environment (e.g., Vitrobot), apply 3-4 µL of the purified sample to the grid.

[10]

The grid is then blotted with filter paper to create a thin aqueous film.

The grid is rapidly plunged into liquid ethane, which is cooled by liquid nitrogen, to vitrify the

sample.[10]

The vitrified grid is stored in liquid nitrogen until imaging.
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Plunge Freezing Workflow

High-Pressure Freezing (HPF) and Freeze Substitution
(FS)
For larger samples like tissues and cells (up to 200 µm thick), high-pressure freezing followed

by freeze substitution is the method of choice to achieve excellent structural preservation.[11]

[12][13] HPF uses high pressure (~2100 bar) to prevent the formation of damaging ice crystals

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b053258?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/36512217/
https://pubmed.ncbi.nlm.nih.gov/25350384/
https://www.leica-microsystems.com/fileadmin/academy/EM_Sample_Preparation_Freeze_Substitution.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


during rapid freezing.[11] Freeze substitution then gently dehydrates the sample at low

temperatures before embedding in resin.[8]

Experimental Protocol: HPF and Freeze Substitution

Parameter Value/Range Notes

Freezing Method High-Pressure Freezing ~2100 bar, -196 °C.[11]

Freeze Substitution Medium
Anhydrous acetone with

fixatives

e.g., 2% OsO₄, 0.1% uranyl

acetate.

Substitution Temperature -90°C
Gradually warmed to room

temperature.

Substitution Duration 1-3 days [14]

Resin Infiltration
Gradual increase in resin

concentration

Embedding Resin Epon, Araldite, or Lowicryl [15]

Polymerization Heat or UV light Dependent on the resin used.

Methodology

Load the sample into a specimen carrier and freeze using a high-pressure freezer.

Transfer the frozen sample under liquid nitrogen to a pre-cooled freeze-substitution cocktail

(e.g., anhydrous acetone with 2% OsO₄) at -90°C.[13]

Incubate for 1-3 days at -90°C, then slowly warm the samples to room temperature over

several hours to days.[14]

Rinse the samples with anhydrous acetone.

Infiltrate the samples with a graded series of resin in acetone.

Embed the samples in pure resin and polymerize in an oven or with UV light.
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The resin-embedded block is now ready for ultramicrotomy.
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HPF and Freeze Substitution

Ultramicrotomy
Ultramicrotomy is the process of cutting resin-embedded samples into extremely thin sections

(typically 50-100 nm) using a specialized instrument called an ultramicrotome.[16][17][18]

These ultrathin sections are electron-transparent and can be placed on EM grids for TEM

imaging.[17]

Experimental Protocol: Ultramicrotomy
Parameter Value/Range Notes

Section Thickness 50-100 nm For standard TEM.[17]

Knife Type Diamond or glass
Diamond knives are used for

final sectioning.[17]

Cutting Speed 0.5 - 1.5 mm/s Sample-dependent.[16]

Clearance Angle 5-6° [16]

Collection Liquid Water

Sections float on the water

surface in a boat attached to

the knife.[17]

Methodology[16][17]

Trim the resin block containing the sample to create a small, trapezoidal block face (typically

0.5-1 mm wide).

Mount the trimmed block onto the ultramicrotome.

Position a diamond knife with a water-filled boat adjacent to the block face.

Cut thick sections (0.5-1 µm) for light microscopy to identify the region of interest.

Once the region of interest is located, begin cutting ultrathin sections (50-100 nm).

The sections will float on the water surface as a ribbon.
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Carefully collect the sections onto an EM grid.

Allow the grid to dry before post-staining.

Resin-Embedded Block

Trim Block Face

Mount on Ultramicrotome

Cut Thick Sections (0.5-1 µm)
for Light Microscopy

Identify Region of Interest

Cut Ultrathin Sections (50-100 nm)

Collect Sections on Grid

Dry Grid

Ready for Staining & Imaging
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Ultramicrotomy Workflow

Immunogold Labeling
Immunogold labeling is a technique used to localize specific proteins or other antigens within a

sample at the ultrastructural level.[15] It involves using a primary antibody that binds to the

target antigen, followed by a secondary antibody conjugated to a colloidal gold particle, which

is electron-dense and visible in the TEM.[15] There are two main approaches: pre-embedding

and post-embedding labeling.[15]

Experimental Protocol: Post-Embedding Immunogold
Labeling
This protocol is for labeling antigens on the surface of ultrathin sections of resin-embedded

material. It generally provides better preservation of ultrastructure.[15]
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Parameter Value/Range Notes

Fixation
2% Paraformaldehyde, 0.5%

Glutaraldehyde
[19]

Embedding Resin
Hydrophilic resins like LR

White or Lowicryl K4M
[15][19]

Blocking Solution 5% BSA in TBS or PBS
To prevent non-specific

antibody binding.[19]

Primary Antibody Incubation
3 hours at RT or overnight at

4°C
[19]

Secondary Antibody Gold-conjugated (10-15 nm)

Diluted according to

manufacturer's instructions.

[19]

Secondary Antibody Incubation 1 hour at RT [19]

Washing Buffer 0.1% BSA in TBS [19]

Post-staining Uranyl acetate and lead citrate
Optional, for enhanced

contrast.[19]

Methodology[19]

Place the grid with the ultrathin section face down on a droplet of blocking solution (5%

BSA/TBS) for 10-20 minutes.

Transfer the grid to a droplet of the primary antibody diluted in 1% BSA/TBS and incubate for

3 hours at room temperature or overnight at 4°C.

Wash the grid by transferring it through a series of 5 droplets of washing buffer (0.1% BSA-

TBS), 2 minutes each.

Transfer the grid to a droplet of the gold-conjugated secondary antibody and incubate for 1

hour.

Wash the grid by transferring it through 5 droplets of distilled water, 2 minutes each.
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Optionally, post-stain the section with uranyl acetate and lead citrate.

Allow the grid to dry completely before imaging.

Ultrathin Section on Grid

Blocking
(5% BSA/TBS, 10-20 min)

Primary Antibody Incubation
(3h RT or O/N 4°C)

Wash
(5x2 min, 0.1% BSA-TBS)

Secondary Antibody (Gold-conjugated)
(1h RT)

Wash
(5x2 min, dH₂O)

Post-stain (Optional)
(Uranyl Acetate & Lead Citrate)

Dry Grid

Ready for TEM Imaging
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Post-Embedding Immunogold Labeling

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

2. infinitalab.com [infinitalab.com]

3. Negative Staining | Central Microscopy Research Facility - Office of the Vice President for
Research | The University of Iowa [cmrf.research.uiowa.edu]

4. youtube.com [youtube.com]

5. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging
Systems - PMC [pmc.ncbi.nlm.nih.gov]

6. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE
(PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]

7. creative-biostructure.com [creative-biostructure.com]

8. Electron Microscopy | Freeze Substitution | Chemical Research Support [weizmann.ac.il]

9. documents.thermofisher.com [documents.thermofisher.com]

10. academic.oup.com [academic.oup.com]

11. High-Pressure Freezing Followed by Freeze Substitution: An Optimal Electron
Microscope Technique to Study Golgi Apparatus Organization and Membrane Trafficking -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. Tandem high-pressure freezing and quick freeze substitution of plant tissues for
transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

13. leica-microsystems.com [leica-microsystems.com]

14. diyhpluswiki [diyhpl.us]

15. Pre- and Post-embedding Immunogold Labeling of Tissue Sections - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b053258?utm_src=pdf-body-img
https://www.benchchem.com/product/b053258?utm_src=pdf-custom-synthesis
https://www.jeolusa.com/NEWS-EVENTS/Blog/beginners-guide-tem-sample-preparation
https://infinitalab.com/metrology-testing-service/transmission-electron-microscope-tem-data-analysis/
https://cmrf.research.uiowa.edu/negative-staining
https://cmrf.research.uiowa.edu/negative-staining
https://www.youtube.com/watch?v=js8OzsEMkZA
https://pmc.ncbi.nlm.nih.gov/articles/PMC5912373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5912373/
https://www.unige.ch/medecine/pfmu/en/techniques/techniques-and-methods/negative-staining-tem
https://www.unige.ch/medecine/pfmu/en/techniques/techniques-and-methods/negative-staining-tem
https://www.creative-biostructure.com/resource-single-particle-cryo-em-sample-preparation.htm
https://www.weizmann.ac.il/ChemicalResearchSupport/units/electron-microscopy/methods/freeze-substitution
https://documents.thermofisher.com/TFS-Assets/MSD/Product-Information/cryo-EM-High-Level-Sample-Prep-2018.pdf
https://academic.oup.com/mam/article-pdf/20/S3/1418/48282295/mam1418.pdf
https://pubmed.ncbi.nlm.nih.gov/36512217/
https://pubmed.ncbi.nlm.nih.gov/36512217/
https://pubmed.ncbi.nlm.nih.gov/36512217/
https://pubmed.ncbi.nlm.nih.gov/25350384/
https://pubmed.ncbi.nlm.nih.gov/25350384/
https://www.leica-microsystems.com/fileadmin/academy/EM_Sample_Preparation_Freeze_Substitution.pdf
https://diyhpl.us/wiki/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5734921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5734921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. bitesizebio.com [bitesizebio.com]

17. Ultramicrotomy - Wikipedia [en.wikipedia.org]

18. Essential Guide to Ultramicrotomy | Learn & Share | Leica Microsystems [leica-
microsystems.com]

19. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska
[biotech.unl.edu]

To cite this document: BenchChem. [Application Notes and Protocols for Transmission
Electron Microscopy (TEM) Sample Preparation]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b053258#sample-preparation-
techniques-for-transmission-electron-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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